2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one
Overview
Description
2,3-bis(4-methoxyphenyl)-2-azaspiro[34]octan-1-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine under specific conditions. One common method involves the use of a cyclization reaction where the aldehyde and amine react in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-bis(4-methoxyphenyl)-2-azaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share a similar spirocyclic structure and are known for their biological activity.
1,3,4-Oxadiazoles: These heterocyclic compounds have a similar nitrogen-containing ring structure and are studied for their pharmacological properties.
Uniqueness
2,3-bis(4-methoxyphenyl)-2-azaspiro[34]octan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-17-9-5-15(6-10-17)19-21(13-3-4-14-21)20(23)22(19)16-7-11-18(25-2)12-8-16/h5-12,19H,3-4,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCCXERJPCMRDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3(CCCC3)C(=O)N2C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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